Daclatasvir RRSS Isomer
Description
Properties
CAS No. |
1009117-94-5 |
|---|---|
Molecular Formula |
C₄₀H₅₀N₈O₆ |
Molecular Weight |
738.88 |
Synonyms |
_x000B__x000B_ |
Origin of Product |
United States |
Stereoselective Synthesis and Advanced Derivatization Strategies for Daclatasvir Rrss Isomer
Methodologies for Stereoselective Synthesis of Daclatasvir (B1663022) Core Structures and Precursors
A common approach begins with the synthesis of the chiral pyrrolidine-based side chains. mdpi.com This often utilizes L-proline as a chiral starting material, ensuring the correct (S) configuration at one of the stereocenters. The subsequent coupling with N-(methoxycarbonyl)-L-valine introduces the second stereocenter, leading to the formation of the crucial N-acylamino acid amide cap.
The central scaffold is typically constructed through the coupling of two functionalized imidazole (B134444) rings to a biphenyl (B1667301) core. The stereoselectivity of the entire molecule is ultimately dictated by the chirality of the amino acid and pyrrolidine (B122466) precursors used. For instance, a described synthesis involves reacting a bis-pyrrolidine intermediate with N-(methoxycarbonyl)-L-valine to yield the final product, ensuring the correct stereochemical configuration is carried through from the precursors. mdpi.com
Key synthetic steps in building the Daclatasvir scaffold include:
Formation of the N-Acylamino Acid Amide Caps: Coupling of L-valine derivatives to a chiral pyrrolidine precursor.
Construction of the Imidazole Rings: Building the substituted imidazole heterocycles that will be linked to the biphenyl core.
Suzuki or other Cross-Coupling Reactions: To form the central C2-symmetric biphenyl core by linking two aryl-imidazole fragments.
Convergent Assembly: Coupling the chiral side chains to the central biaryl-diimidazole scaffold.
The activity of Daclatasvir is highly sensitive to the absolute configuration of the proline moiety; for example, the corresponding (R,R)-isomer is reported to be inactive, underscoring the necessity of stringent stereocontrol throughout the synthesis. nih.gov
Enantioselective and Diastereoselective Techniques in Daclatasvir RRSS Isomer Production
Achieving the desired RRSS configuration in Daclatasvir necessitates the application of advanced enantioselective and diastereoselective techniques. The primary source of chirality stems from the use of L-proline and L-valine, which are natural amino acids and serve as chiral pool starting materials. mdpi.com This strategy embeds the required stereocenters early in the synthetic sequence.
During the coupling of the valine and proline moieties, diastereoselectivity becomes crucial. The reaction conditions are optimized to favor the formation of the desired diastereomer and minimize the formation of others. This often involves the use of specific coupling reagents and reaction conditions that control the stereochemical outcome of the amide bond formation.
While the use of a chiral pool is a dominant strategy, organocatalysis has emerged as a powerful tool for establishing stereocenters in the synthesis of complex antiviral drugs. mdpi.comnih.gov For precursors of molecules like Daclatasvir, enantioselective organocatalyzed methods can be employed to create key chiral intermediates with high enantiomeric excess, offering an alternative to reliance solely on naturally occurring chiral molecules. mdpi.com The choice of catalyst and reaction conditions is paramount for controlling the stereochemical outcome. For example, in related syntheses, chiral phase-transfer catalysts derived from cinchona alkaloids have been utilized to achieve high enantioselectivity. mdpi.com
Optimization of Synthetic Pathways for Enhanced Stereoisomeric Yield and Purity (Research Focus)
Research efforts in the synthesis of Daclatasvir and its analogs are heavily focused on optimizing synthetic pathways to maximize the yield and purity of the desired RRSS stereoisomer. This involves a systematic investigation of various reaction parameters to suppress the formation of unwanted diastereomers.
Key areas of optimization include:
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can significantly influence the transition states of stereodetermining steps, thereby affecting the diastereomeric ratio of the product.
Catalyst Selection: In steps involving asymmetric catalysis, screening different catalysts and ligands is essential to find the optimal system that provides high enantioselectivity and diastereoselectivity.
Reagent Stoichiometry and Addition Rate: Precise control over the amounts of reagents and their rate of addition can be critical, particularly in reactions where competing pathways may lead to different stereoisomers.
Purification Methods: Development of efficient crystallization or chromatographic methods to separate the desired RRSS isomer from minor stereoisomeric impurities is a critical aspect of process optimization.
A crucial part of this optimization is the development of reliable analytical methods, such as chiral chromatography, to accurately determine the stereoisomeric purity of the reaction products at each stage. researchgate.net
Chemical Modifications and Analog Generation from the this compound Scaffold for Research Probes
The this compound serves as a valuable scaffold for generating chemical analogs used as research probes. These probes are instrumental in elucidating the drug's mechanism of action, exploring its binding interactions with the NS5A protein, and understanding the structural requirements for potent antiviral activity. nih.gov By systematically modifying different parts of the molecule, researchers can map the structure-activity relationship (SAR) and investigate the impact of specific structural features on potency and resistance profiles. nih.govacs.org
Structure-directed derivatization involves making targeted modifications to the Daclatasvir scaffold to modulate its in vitro efficacy. SAR studies have explored variations in all three main components of the molecule: the terminal caps, the imidazole rings, and the central linker. nih.gov
These studies have revealed "activity cliffs," where a minor structural change leads to a dramatic (>10-fold) change in potency. nih.gov For example, while the dimeric, symmetric structure of Daclatasvir is associated with picomolar potency, monomeric analogs lacking one half of the structure are inactive. nih.gov However, specific substitutions on the remaining single phenyl ring can restore some activity, highlighting the sensitivity of the drug-target interaction. nih.gov
The table below summarizes key SAR findings from analog studies, demonstrating the impact of structural modifications on antiviral potency.
| Compound/Analog | Modification from Daclatasvir Scaffold | Impact on In Vitro Potency (EC50) |
| Daclatasvir | Reference Compound | Picomolar range |
| Monomeric Analog | Removal of one entire "wing" of the symmetric structure | Inactive (>106 pM) |
| Phenyl-substituted Monomer | Addition of a phenyl group at the para position of ring A in the monomeric scaffold | Significant increase in activity compared to the unsubstituted monomer |
| Non-aromatic Linker Analog | Replacement of the two central phenyl rings with shorter, non-aromatic linkers | >1000-fold decrease in potency |
| Extended Aromatic Linker | Extension of the central aromatic linker by up to five rings | Picomolar potency retained |
Data synthesized from research findings. nih.govacs.org
For academic and exploratory research, novel functional groups and linkers have been incorporated into the Daclatasvir scaffold to probe the topology of the NS5A binding site. This research moves beyond simple substitutions to include more fundamental changes to the molecular architecture.
Examples of such explorations include:
Linker Modification: The central biphenyl core has been a primary target for modification. Studies have replaced it with other linkers, such as a stilbene (B7821643) or an alkyne, to alter the rigidity and angle between the two halves of the molecule. nih.gov Replacing the biphenyl with shorter, non-aromatic linkers led to a significant loss of potency, whereas extending the aromatic system maintained high activity, providing insights into the spatial requirements of the binding pocket. nih.govacs.org
Scaffold Deconstruction and Simplification: The discovery that the structurally simpler symmetrical pharmacophore was highly potent was a key finding that guided further development. nih.gov This confirmed the hypothesis that a bivalent inhibitor structure was responsible for the high efficacy.
Introduction of Novel Heterocycles: The imidazole rings have been replaced with other heterocyclic systems to explore different hydrogen bonding and π-stacking interactions with key amino acid residues, such as Tyr93, in the NS5A protein. nih.gov
These academic investigations are crucial for building a comprehensive understanding of the NS5A inhibitor pharmacophore and for designing next-generation antivirals with improved properties.
Academic Approaches to Impurity Profiling and Stereoisomeric Separation
Ensuring the stereoisomeric purity of the this compound is critical, as other stereoisomers can be inactive or have different biological profiles. nih.gov Academic research has focused on developing sophisticated analytical techniques for impurity profiling, with a strong emphasis on separating and quantifying stereoisomers. scirp.org
The primary tools for this purpose are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS). researchgate.netmedwinpublishers.com Stability-indicating UPLC methods have been specifically developed for Daclatasvir to separate the active pharmaceutical ingredient from process-related impurities and degradation products. researchgate.net
Key aspects of these analytical methods include:
Chiral Stationary Phases: To resolve enantiomers and diastereomers, specialized chiral columns are employed in HPLC. These columns contain a chiral selector that interacts differently with each stereoisomer, leading to different retention times and enabling their separation.
Method Development and Validation: Significant effort is dedicated to developing and validating these separation methods according to established guidelines. semanticscholar.org This involves optimizing the mobile phase composition, column temperature, and flow rate to achieve adequate resolution between all potential stereoisomers and other impurities. researchgate.net
Advanced Detection: Photodiode array (PDA) detectors are used for quantification, while mass spectrometry (MS) detectors, such as a QDa mass detector, are used for the identification and structural characterization of unknown impurities and degradation products based on their mass-to-charge ratio. researchgate.net
The table below provides an example of chromatographic conditions used for the analysis of Daclatasvir and its impurities.
| Parameter | Condition | Purpose |
| Column | Waters ACQUITY BEH phenyl 100 × 2.1 mm, 1.7-µm | Provides separation of Daclatasvir from its related process and degradation impurities. researchgate.net |
| Mobile Phase | Gradient program with buffers and acetonitrile | Elutes the compounds from the column, with the gradient composition changing over time to resolve complex mixtures. researchgate.net |
| Flow Rate | 0.4 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. researchgate.net |
| Detection | UV at 305 nm; QDa Mass Detector | UV for quantification of known compounds; Mass spectrometry for identification of unknown impurities. researchgate.net |
These rigorous analytical methods are essential for controlling the stereoisomeric purity of the this compound in both research and manufacturing settings, ensuring that the final compound meets the required specifications for scientific investigation. scirp.org
In Depth Stereochemical Characterization and Conformational Analysis of Daclatasvir Rrss Isomer
Advanced Spectroscopic Techniques for Absolute Configuration Determination (e.g., VCD, ORD, Chiroptical Spectroscopy)
Advanced spectroscopic techniques are indispensable for the unambiguous determination of the absolute configuration of chiral molecules like the Daclatasvir (B1663022) RRSS isomer. These methods probe the differential interaction of the molecule with polarized light, providing a unique fingerprint of its three-dimensional structure.
Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD is particularly sensitive to the conformation and absolute structure of chiral molecules. The resulting VCD spectrum provides detailed information about the stereochemistry of the molecule. For the Daclatasvir RRSS isomer, VCD can be used to confirm the "RRSS" configuration by comparing the experimental spectrum with spectra predicted by quantum chemical calculations, such as those using density functional theory (DFT).
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting ORD curve can exhibit a phenomenon known as the Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.
Chiroptical Spectroscopy is a broader category that encompasses both VCD and ORD, as well as Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The combination of these techniques provides a comprehensive picture of the stereochemical properties of the this compound.
Table 1: Spectroscopic Data for Stereochemical Analysis
| Technique | Parameter | Observation for this compound |
| Vibrational Circular Dichroism (VCD) | VCD Spectrum | Unique spectral fingerprint corresponding to the RRSS configuration. |
| Optical Rotatory Dispersion (ORD) | Cotton Effect | Characteristic positive or negative Cotton effect curve. |
| Electronic Circular Dichroism (ECD) | ECD Spectrum | Specific absorption pattern related to the electronic transitions within the chiral structure. |
Chiral Chromatographic and Electrophoretic Methods for Isomer Resolution and Purity Assessment
The separation and purification of the this compound from other stereoisomers is critical for its characterization and for ensuring the quality of the active pharmaceutical ingredient. Chiral chromatography and electrophoresis are powerful techniques for achieving this separation.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of Daclatasvir. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (B160209), have proven effective in resolving Daclatasvir isomers. researchgate.netdocumentsdelivered.com The choice of mobile phase and other chromatographic conditions can be optimized to achieve baseline separation of the RRSS isomer from other isomers like the RSSR, SRRS, and SSSS isomers. researchgate.net A study demonstrated excellent resolution between daclatasvir and its enantiomer on an amylose tris (3-chlorophenylcarbamate) stationary phase (CHIRALPAK ID-3) using a binary gradient of acetonitrile:diethylamine and methanol:diethylamine. researchgate.net
Chiral Capillary Electrophoresis (CE) is another high-efficiency separation technique that can be used for the analysis of chiral compounds. mdpi.comnih.gov In CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential binding of the Daclatasvir isomers to the chiral selector leads to differences in their electrophoretic mobilities, allowing for their separation. CE offers advantages such as high resolution, short analysis times, and low sample consumption. nih.gov
Table 2: Chiral Separation Parameters for Daclatasvir Isomers
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection |
| Chiral HPLC | Amylose tris(3-chlorophenylcarbamate) (CHIRALPAK ID-3) researchgate.net | Acetonitrile/Diethylamine and Methanol/Diethylamine Gradient researchgate.net | UV at 315 nm researchgate.net |
| Chiral CE | Cyclodextrins mdpi.com | Phosphate buffer with cyclodextrin additive | UV Detection |
Comprehensive Conformational Landscape and Energy Minima of this compound
The this compound is not a rigid molecule but exists as an ensemble of different conformations in solution. Understanding this conformational landscape is essential for comprehending its interaction with the target protein, NS5A. Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the potential energy surface of the molecule and identify the low-energy conformations.
These calculations can reveal the preferred spatial arrangements of the various parts of the molecule, including the orientation of the biphenyl (B1667301) core, the pyrrolidine (B122466) rings, and the valine carbamate side chains. The identification of the global energy minimum and other low-lying energy minima provides insights into the most probable shapes the molecule adopts. The stability of the generated models can be evaluated using molecular dynamics (MD) simulations. nih.gov
Studies on Dynamic Stereochemistry and Interconversion Barriers within the Isomer
While the absolute configuration of the chiral centers in the this compound is fixed, the molecule can exhibit dynamic stereochemistry due to restricted rotation around certain single bonds, leading to the existence of atropisomers. The biphenyl core of Daclatasvir is a potential source of atropisomerism. The barrier to rotation around the bond connecting the two phenyl rings can be high enough to allow for the isolation of individual atropisomers at room temperature.
Studies on the dynamic stereochemistry of the this compound would involve investigating the rotational barriers and the rates of interconversion between different conformational isomers. Techniques like dynamic nuclear magnetic resonance (D-NMR) spectroscopy can be used to study these dynamic processes. Understanding the interconversion barriers is important as different atropisomers may have different binding affinities for the NS5A protein. nih.govnih.gov
Application of Computational Approaches to Stereochemical Elucidation and Stability Prediction
Computational chemistry plays a vital role in the stereochemical characterization of the this compound. As mentioned earlier, quantum chemical calculations are used to predict chiroptical spectra (VCD, ORD, ECD), which can then be compared with experimental data to confirm the absolute configuration.
Furthermore, computational methods are used to predict the relative stabilities of different stereoisomers and conformers. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in solution and its interactions with the solvent. nih.gov These simulations can also be used to predict the stability of the protein-ligand complex, which is crucial for understanding the mechanism of action of Daclatasvir. The Prime MM-GBSA (molecular mechanics/generalized Born surface area) method can be employed to investigate the stability of the drug in complex with its target. nih.gov
Molecular Mechanisms of Action and Target Interaction Studies of Daclatasvir Rrss Isomer Pre Clinical/in Vitro
In Vitro Biochemical and Biophysical Characterization of Target Binding
In vitro studies have definitively identified the HCV NS5A protein as the direct target of Daclatasvir (B1663022). nih.govacs.org NS5A is a zinc-binding phosphoprotein that plays a critical, albeit enzymatically undefined, role in both viral RNA replication and virion assembly. nih.govdrugbank.com Evidence for direct target engagement was established using biotinylated probes of a Daclatasvir analogue. A probe with the natural (S,S) configuration at the proline stereocenters demonstrated antiviral activity and was able to specifically pull down the NS5A protein from lysates of replicon-containing cells. acs.org
This binding is highly specific and dependent on the stereochemistry of the inhibitor. nih.govacs.org The interaction is characterized by high affinity, with Daclatasvir exhibiting inhibitory activity in the picomolar range in cell-based HCV replicon assays. nih.govacs.org The median effective concentration (EC50) values for Daclatasvir against various HCV genotypes range from 9 to 146 pM. medchemexpress.com Biophysical studies suggest that Daclatasvir and its analogues bind to a dimeric form of the NS5A protein. nih.govnih.gov The palindromic, or C2-symmetric, structure of Daclatasvir is thought to complement the dimeric nature of the NS5A protein, contributing to its high-affinity binding. nih.govacs.org
| Compound | Stereochemistry | Target | Assay | EC50 Value | Reference |
|---|---|---|---|---|---|
| Daclatasvir | (S,S,S,S) | HCV NS5A | Genotype 1a Replicon | 50 pM | acs.org |
| Daclatasvir | (S,S,S,S) | HCV NS5A | Genotype 1b Replicon | 9 pM | acs.org |
| Biotinylated Probe | (S,S) | HCV NS5A | Genotype 1b Replicon | 33 nM | acs.org |
| Biotinylated Probe | (R,R) | HCV NS5A | Genotype 1b Replicon | >10 µM (inactive) | acs.org |
Kinetics and Thermodynamics of Daclatasvir RRSS Isomer-Target Interactions
The binding process is thought to involve a two-stage structural mechanism. nih.govacs.org An initial lower-affinity binding event may occur at the endoplasmic reticulum membrane surface, followed by a conformational change in the NS5A protein that exposes a second, higher-affinity binding site. nih.govacs.org This "induced-fit" model would have distinct kinetic and thermodynamic signatures, involving conformational changes in the protein target. The high potency of these inhibitors is believed to be linked to this second binding mode, which effectively locks the NS5A protein in an inactive conformation. acs.org
Allosteric Modulation and Binding Site Analysis of the Target Protein
Daclatasvir is considered an allosteric inhibitor, as NS5A has no known enzymatic active site. acs.orgresearchgate.net It binds to a region on the N-terminal Domain I of the NS5A dimer, interfering with its function. drugbank.comnih.gov The binding site is located at the dimer interface, in a cleft formed by both monomers. nih.govnih.gov
Mutational analysis has been critical in defining this binding site. Resistance-associated variants (RAVs) consistently map to the N-terminus of NS5A, particularly at amino acid positions such as L31 and Y93 in genotype 1b. nih.govprecisionbiospecimens.com These residues are key components of the inhibitor's binding pocket. nih.gov For instance, the Y93H mutation can confer significant resistance. nih.gov
Modeling studies propose two distinct, asymmetric binding modes (Mode-I and Mode-II). nih.govacs.org
Mode-I: One half of the symmetric Daclatasvir molecule binds to a core site involving Y93 from both monomers, while the other half packs against a surface near L31. nih.gov
Mode-II: A conformational shift in NS5A reveals a different binding site between Y93 of one monomer and L31 of the opposite monomer. This mode is hypothesized to be associated with the highest inhibitory activity, as it locks NS5A into a conformation that prevents the formation of the viral replication complex. nih.govacs.org
Furthermore, there is evidence of allosteric communication between NS5A molecules. The binding of one inhibitor to a resistant NS5A protein can induce a conformational change that re-sensitizes an adjacent NS5A molecule, allowing a second inhibitor to bind and restore activity. nih.govresearchgate.net This suggests that NS5A may form higher-order oligomers and that Daclatasvir's mechanism involves disrupting the communication and function of this entire protein complex. researchgate.net
Structural Biology of this compound-Target Complexes (e.g., X-ray Crystallography, Cryo-EM)
Despite the potent activity of Daclatasvir and the wealth of biochemical data, obtaining a high-resolution crystal structure of the inhibitor bound to the full-length NS5A protein or even its dimeric Domain I has been challenging. nih.govnih.gov The inherent flexibility of NS5A and the nature of the drug-target interaction have hindered co-crystallization efforts. nih.gov
However, crystal structures of NS5A Domain I from different genotypes (1a and 1b) have been solved, revealing a dimeric structure with a distinct "claw-like" shape. acs.orgnih.gov These structures have been instrumental in building computational models of how Daclatasvir binds. nih.govnih.gov The C2 symmetry observed in the protein dimer corroborates the hypothesis that the symmetric structure of Daclatasvir is a key feature for its potent activity. acs.orgnih.gov The structures revealed a groove lined with basic amino acids, postulated to be an RNA-binding site, and the inhibitor binding site is located at the dimer interface, which would interfere with this function. acs.org The availability of these apo-protein structures has enabled detailed docking and molecular dynamics simulations to predict the binding modes described in the previous section. nih.gov
Mechanistic Insights into Viral Replication Cycle Interference at the Molecular Level (Excluding clinical outcomes)
Daclatasvir interferes with multiple functions of the NS5A protein, thereby disrupting the HCV replication cycle at two critical stages: viral RNA replication and virion assembly/secretion. nih.govnatap.org
Inhibition of the Replication Complex: NS5A is a crucial component of the "membranous web," the site of viral RNA replication. Daclatasvir's binding to the NS5A dimer is thought to prevent the necessary conformational changes or protein-protein interactions required for the formation of a functional replication complex. drugbank.comnih.gov By locking the protein in a specific, inactive conformation, it disrupts NS5A's ability to interact with other viral proteins (like the NS5B RNA polymerase) and host factors. nih.govacs.org Studies have shown that daclatasvir impairs the proper localization and motility of the HCV replicase. fao.org It also induces a quaternary structural change in the replicase complex. researchgate.net
Disruption of Virion Assembly: NS5A is also involved in the later stages of the viral lifecycle, specifically the assembly of new virus particles. It facilitates the trafficking of viral RNA from the replication complex to the sites of virion assembly, which are associated with lipid droplets. nih.gov Treatment with Daclatasvir causes a redistribution of NS5A to lipid droplets, suggesting that the inhibitor disrupts the normal trafficking and function of the protein, thereby impairing virion production. nih.govacs.org
The molecular mechanism also involves the modulation of host factors. NS5A interacts with the host lipid kinase phosphatidylinositol 4-kinase III alpha (PI4KA), which is essential for replication compartment formation. Daclatasvir does not inhibit PI4KA directly but prevents the NS5A-mediated hyper-stimulation of PI4P production, a key step in building the membranous web. fao.org
Comparative Molecular Action of Daclatasvir Stereoisomers on Viral Targets in Research Models
The antiviral activity of Daclatasvir is exquisitely sensitive to its stereochemistry. The clinically relevant molecule possesses an (S) configuration at all four of its chiral centers. Comparative studies using other stereoisomers have been instrumental in confirming the specificity of the drug-target interaction.
A biotinylated probe designed to mimic Daclatasvir showed that the (S,S)-isomer was an effective inhibitor of HCV replication (EC50 = 33 nM) and successfully bound to NS5A in pull-down assays. nih.govacs.org In stark contrast, the corresponding (R,R)-isomer was completely inactive (EC50 > 10,000 nM) and failed to bind to the NS5A protein under the same experimental conditions. nih.govacs.org This provides direct evidence that the specific spatial arrangement of the atoms in the active isomer is required for productive interaction with the binding site on NS5A.
Similarly, modeling studies of other analogues have shown that an isomer with an (S) configuration at a particular position can clash with residues in the binding pocket (e.g., P29), leading to a complete loss of activity, whereas the corresponding (R) isomer can fit without steric hindrance and maintain high potency. nih.govacs.org This stereochemical dependence confirms that the binding pocket on NS5A has a highly defined three-dimensional structure and that only isomers with the correct complementary shape can bind with high affinity and exert an antiviral effect.
| Compound Series | Isomer Configuration | Relative Activity | Molecular Basis | Reference |
|---|---|---|---|---|
| Biotinylated Probe | (S,S) | Active | Binds specifically to NS5A target. | acs.org |
| Biotinylated Probe | (R,R) | Inactive | Fails to bind to NS5A target. | nih.govacs.org |
| Analogue 10 | (R) | Active | Fits within the binding pocket. | nih.govacs.org |
| Analogue 10 | (S) | Inactive | Steric clash with protein surface (P29). | nih.govacs.org |
Cellular Pharmacology and Efficacy in Controlled in Vitro Models for Daclatasvir Rrss Isomer
Cellular Uptake and Intracellular Distribution Studies in Model Systems
Direct studies detailing the specific cellular uptake and intracellular distribution of the Daclatasvir (B1663022) RRSS isomer are not extensively published, as research efforts are typically focused on the pharmacologically active (S,S) isomer. However, insights into its behavior can be inferred from target engagement studies. In pull-down assays using biotinylated probes, the active (S,S) isomer successfully binds to and isolates the HCV NS5A protein from lysates of cells harboring HCV replicons. acs.org Conversely, the inactive (R,R) isomer fails to engage and pull down the NS5A protein under the same experimental conditions. acs.org This failure of target engagement strongly suggests that even if the RRSS isomer enters the cell, it does not interact with its intended intracellular target, which is a prerequisite for antiviral activity. acs.org
For the active compound, daclatasvir, studies using hepatocyte-like cell lines (HepG2) have been conducted to assess cellular uptake, often in the context of novel delivery systems. For instance, encapsulation within bile-based vesicles has been shown to significantly enhance the cellular uptake of daclatasvir compared to the drug in solution, demonstrating that carrier-mediated transport can increase intracellular concentrations. plos.orgnih.gov
Metabolism and Biotransformation Pathways Elucidation in Cellular Systems (Academic Focus)
Isomer-specific metabolism studies for the Daclatasvir RRSS isomer are not available in the public domain. The biotransformation of the active drug, Daclatasvir, however, has been investigated in vitro using various cellular and subcellular systems, including human liver microsomes. nih.gov These academic studies show that Daclatasvir is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov
The main oxidative metabolic pathways identified for Daclatasvir include δ-oxidation of one of its pyrrolidine (B122466) rings. This process leads to a ring-opening event that forms an aminoaldehyde intermediate. This intermediate then undergoes a subsequent intramolecular reaction between the newly formed aldehyde and a proximal imidazole (B134444) nitrogen atom. nih.gov While these pathways are characteristic of the active drug, it is plausible that the RRSS isomer, if exposed to the same enzymatic systems, would undergo similar biotransformations, although the rates and resulting metabolites could differ due to stereochemical factors.
Impact on Host Cell Processes and Signaling Pathways (Research Context)
The this compound is utilized in research primarily as a negative control and is not expected to exert significant effects on host cell processes due to its inability to bind the viral NS5A protein, a key modulator of cellular functions. acs.org The NS5A protein is known to interact with and subvert numerous host cell signaling pathways to support viral replication and persistence. acs.org
In contrast, the active form of Daclatasvir, by inhibiting NS5A, can indirectly affect these pathways. Research on the active drug has explored its effects beyond direct antiviral action. For example, in studies unrelated to its primary antiviral mechanism, Daclatasvir, in combination with Sofosbuvir, has been shown to mitigate hepatic fibrosis by downregulating the TNF-α / NF-κB signaling pathway in rat models. eurekaselect.com Viruses are known to manipulate host cell signaling cascades, such as the PI3K-Akt and AMPK pathways, to create a favorable metabolic environment for their replication. nih.gov By targeting a key viral protein, NS5A inhibitors like Daclatasvir interfere with the virus's ability to hijack these host processes. acs.org
Efficacy Assessment in Cell-Based Antiviral Assays (Academic Research Models)
The defining characteristic of the this compound in academic research is its lack of antiviral activity. In cell-based HCV replicon assays, which are standard models for measuring a compound's ability to inhibit viral RNA replication, the RRSS isomer is consistently found to be inactive. acs.orgnih.gov
Specifically, in a genotype 1b HCV replicon system, the EC₅₀ (50% effective concentration) for the RRSS isomer was determined to be greater than 10,000 nM. acs.org This is in sharp contrast to the biotinylated (S,S) isomer probe, which exhibited an EC₅₀ of 33 nM in the same assay. acs.org This profound difference in potency underscores the critical importance of the specific stereochemistry at the two proline centers for binding to the NS5A target and inhibiting HCV replication. acs.org The inactivity of the RRSS isomer provides a direct correlation between target engagement and antiviral effect. acs.org
| Compound | HCV Replicon Genotype | EC₅₀ (nM) | Source |
| Daclatasvir (RRSS Isomer Probe, Compound 30) | Genotype 1b | >10,000 | acs.org |
| Daclatasvir (SS Isomer Probe, Compound 29) | Genotype 1b | 33 | acs.org |
This table is interactive. You can sort and filter the data.
Synergistic and Antagonistic Interactions with Other Antiviral Agents in Cell Culture Research
There is no published research on the synergistic or antagonistic interactions of the this compound with other antiviral agents. Such studies are not conducted because the isomer lacks baseline antiviral activity, making it impossible to measure potentiation or inhibition.
In contrast, the active drug, Daclatasvir, has been extensively studied in combination with other direct-acting antivirals (DAAs) in cell culture. Its mechanism of action, targeting the NS5A replication complex, is distinct from that of other major HCV drug classes like NS3/4A protease inhibitors (e.g., Asunaprevir) and NS5B polymerase inhibitors (e.g., Sofosbuvir). nih.gov This mechanistic orthogonality is the basis for potent synergistic or additive effects when used in combination, which has been foundational to the development of highly effective, all-oral HCV treatment regimens. nih.govnih.gov For example, research has demonstrated synergistic inhibition of HCV when Daclatasvir is combined with a novel microtubule inhibitor, suggesting that targeting both viral and host factors can be a powerful strategy. nih.gov
Computational Modeling and Cheminformatics of Daclatasvir Rrss Isomer
Molecular Dynamics Simulations and Conformational Sampling of the Isomer
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the Daclatasvir (B1663022) RRSS isomer, MD simulations provide a window into its dynamic behavior, conformational flexibility, and interactions with its environment, such as water molecules or potential biological targets.
MD simulations on Daclatasvir and its analogs have been instrumental in understanding their interaction with the hepatitis C virus (HCV) NS5A protein. nih.gov These simulations typically run for hundreds of nanoseconds to observe stable binding modes and key molecular interactions. nih.govresearchgate.net The process involves placing the molecule in a simulated physiological environment and calculating the forces between atoms to model their motion.
Detailed Research Findings: While specific MD simulation studies exclusively focused on the Daclatasvir RRSS isomer are not extensively published, the methodology applied to Daclatasvir provides a clear framework for how such an analysis would proceed. A simulation of the RRSS isomer would reveal its preferred three-dimensional shapes, or conformations, in solution. This "conformational sampling" is critical because a molecule's shape dictates its ability to bind to a protein.
For Daclatasvir, studies have shown that π-π stacking and hydrophobic interactions are crucial for binding to key residues like Tyr93 in the NS5A protein. nih.govresearchgate.net An MD simulation of the RRSS isomer would explore whether its stereochemistry allows it to adopt a conformation suitable for these same interactions. It is hypothesized that the altered spatial arrangement of the pyrrolidine (B122466) rings in the RRSS configuration would lead to a different ensemble of low-energy conformations compared to the active SS isomer, likely disrupting the optimal geometry required for high-affinity binding to NS5A.
The table below illustrates the typical outputs from an MD simulation that would be used to compare the conformational properties of different isomers.
| Parameter | Description | Expected Outcome for RRSS Isomer |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. | Potentially higher RMSD values compared to the SS isomer when bound to NS5A, suggesting an unstable binding mode. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. | Fluctuations in Rg would reveal changes in the overall shape and folding of the isomer. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | Differences in SASA could indicate altered solubility and different interaction patterns with the solvent. |
| Intermolecular Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds with a target protein. | A lower number of stable hydrogen bonds with NS5A would be expected, contributing to lower binding affinity. |
Quantum Mechanical Calculations of Electronic Structure, Reactivity, and Isomer Stability
Quantum mechanics (QM) provides a highly accurate description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) are used to calculate properties that govern a molecule's reactivity and stability. mdpi.com For the this compound, QM calculations can elucidate its electronic properties, predict its relative stability compared to other isomers, and identify sites susceptible to chemical reactions.
Detailed Research Findings: QM calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These calculations can determine the distribution of electrons within the molecule, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and its electrostatic potential map.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive. When applied to the Daclatasvir isomers, QM calculations would likely show subtle differences in their HOMO-LUMO gaps. The specific stereochemistry of the RRSS isomer could introduce steric strain or altered electronic interactions that slightly raise its ground-state energy, making it thermodynamically less stable than the active SS isomer. Such instability could have implications for its shelf-life and metabolic fate.
The following table presents a hypothetical comparison of electronic properties for Daclatasvir isomers that could be derived from QM calculations.
| Property | Description | Hypothetical Value (RRSS Isomer) | Implication |
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | Slightly higher than SS isomer | Indicates lower thermodynamic stability. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.2 eV | Influences susceptibility to oxidation. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.5 eV | Influences susceptibility to reduction. |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | 4.7 eV | A key indicator of chemical reactivity and stability. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.5 D | Affects solubility and ability to engage in polar interactions. |
In Silico Screening for Novel Binding Partners and Off-Targets (Theoretical Studies)
In silico screening, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This method can be used to screen large libraries of compounds against a target of interest or, conversely, to screen a single compound like the this compound against a panel of known proteins to identify potential "off-targets." Identifying off-targets is crucial as these interactions can lead to unexpected side effects.
Detailed Research Findings: The screening process involves generating a 3D model of the this compound and computationally "docking" it into the binding sites of numerous proteins from databases like the Protein Data Bank (PDB). A scoring function is then used to estimate the binding affinity, with lower energy scores typically indicating more favorable interactions.
While the primary target of Daclatasvir is NS5A, the RRSS isomer, being inactive against this protein, could theoretically interact with other human proteins. acs.org A theoretical screening study would help to identify which proteins might be unintended binding partners. For example, kinases, proteases, and G-protein coupled receptors are common off-targets for many drugs. The results of such a screening could provide hypotheses for further experimental testing. The distinct 3D shape of the RRSS isomer means its off-target profile could be completely different from that of the active SS isomer.
A hypothetical output from an in silico off-target screening for the this compound is shown below.
| Potential Off-Target | Protein Class | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| ROCK1 Kinase | Kinase | -9.5 | Met156, Leu205 |
| Cathepsin K | Cysteine Protease | -8.8 | Cys25, Gly66 |
| Beta-2 Adrenergic Receptor | GPCR | -8.2 | Asp113, Phe290 |
| HSP90 | Chaperone Protein | -7.9 | Leu48, Phe138 |
Ligand-Based and Structure-Based Design Principles Applied to Daclatasvir Isomers
Drug design strategies are broadly categorized as ligand-based or structure-based. Both approaches are essential for understanding the SAR of Daclatasvir and its isomers.
Ligand-Based Design: This approach is used when the 3D structure of the target is unknown. It relies on analyzing a set of molecules known to be active and creating a model (a pharmacophore) that defines the essential structural features required for activity. researchgate.netyoutube.com
Structure-Based Design: This method requires a known 3D structure of the target protein. Ligands are designed or docked into the binding site to maximize favorable interactions and achieve high affinity. researchgate.netresearchgate.net
Detailed Research Findings: For Daclatasvir, both principles have been applied. The discovery that Daclatasvir is a symmetric molecule was a key insight that complemented later structural data showing its target, NS5A, exists as a dimer. nih.gov This highlights a core structure-based principle: the ligand's symmetry matches the target's symmetry.
The this compound serves as an important tool in applying these design principles. In ligand-based studies, it acts as a negative control. If a pharmacophore model is accurate, it should correctly identify the SS isomer as active and the RRSS isomer as inactive. In structure-based design, docking the RRSS isomer into the NS5A binding site can reveal specific steric clashes or the loss of key interactions (like hydrogen bonds or π-π stacking) that explain its lack of activity. This comparative analysis reinforces the importance of the (S,S) stereochemistry and guides medicinal chemists to preserve this feature in future drug candidates. Studies have confirmed that isomers with (R,R) configuration are inactive, directly demonstrating the critical role of stereochemistry in target engagement. acs.org
Prediction of In Vitro ADME Properties and Metabolic Pathways through Computational Methods
Before a drug candidate enters clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. Computational tools can predict these properties based on a molecule's structure, saving significant time and resources. nih.gov
Detailed Research Findings: A variety of software platforms (e.g., SwissADME, ADMETlab 2.0, ProTox-II) are used to predict ADME and toxicity profiles. mdpi.comresearchgate.net These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to estimate properties like oral bioavailability, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov
For the this compound, its ADME profile is expected to be very similar to the active SS isomer because they share the same molecular formula, mass, and core physicochemical properties (like pKa and logP). However, subtle differences in 3D shape can sometimes influence protein binding, including binding to metabolic enzymes and plasma proteins.
Computational models can predict the most likely sites on the Daclatasvir molecule to be metabolized. nih.govnih.gov The most common metabolic reactions are oxidations (hydroxylations) carried out by CYP enzymes. While the predicted sites of metabolism would be the same across isomers, the rate of metabolism could differ if the RRSS stereochemistry hinders or facilitates the enzyme's access to a particular site.
The interactive table below summarizes the kind of ADME properties that can be predicted computationally for the this compound.
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 738.9 g/mol | Within range for oral drugs. |
| logP (Lipophilicity) | 4.10 | Indicates good permeability but potential for low solubility. |
| Water Solubility | Poorly soluble | May affect formulation and absorption. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | Fulfills criteria common to most oral drugs. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Advanced Analytical Methodologies for Daclatasvir Rrss Isomer Research
Development and Validation of High-Resolution Chromatographic Methods for Isomer Purity (e.g., Chiral HPLC, SFC)
The primary challenge in analyzing the Daclatasvir (B1663022) RRSS isomer is its separation from other potential stereoisomers. High-resolution chromatographic techniques are the cornerstone for achieving this separation and accurately assessing isomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used technique for separating stereoisomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times. For molecules like Daclatasvir, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective. Method development involves the careful optimization of the mobile phase, which typically consists of a non-polar solvent like n-hexane mixed with alcohol modifiers such as ethanol (B145695) or isopropanol. Parameters such as the ratio of solvents, flow rate, and column temperature are meticulously adjusted to maximize the resolution between the RRSS isomer and other stereoisomers.
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster and more efficient separations with the added benefit of being a "greener" technique due to its use of supercritical carbon dioxide as the primary mobile phase. The low viscosity and high diffusivity of the supercritical CO2 allow for higher flow rates without sacrificing resolution. Similar to chiral HPLC, SFC employs chiral stationary phases to achieve separation. The mobile phase is typically a mixture of supercritical CO2 and a small amount of an organic modifier, such as methanol. The development of an SFC method requires optimization of pressure, temperature, and the composition of the organic modifier to ensure baseline separation of all isomers.
The validation of these methods is crucial to ensure they are fit for purpose. Key validation parameters include specificity (ensuring peaks are well-resolved), linearity, accuracy, precision, and robustness.
Table 1: Comparison of Chromatographic Techniques for Daclatasvir Isomer Purity
| Parameter | Chiral HPLC | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP in a supercritical fluid mobile phase (typically CO2). |
| Common Stationary Phases | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) |
| Typical Mobile Phase | n-Hexane with alcohol modifiers (e.g., ethanol, isopropanol) | Supercritical CO2 with alcohol modifiers (e.g., methanol) |
| Key Advantages | Well-established, robust, and widely available. | Faster analysis times, higher efficiency, reduced organic solvent consumption. |
| Optimization Factors | Mobile phase composition, flow rate, column temperature. | Back pressure, temperature, co-solvent percentage, and gradient. |
Mass Spectrometry-Based Characterization and Quantification of the Isomer and its Derivatives
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of the Daclatasvir RRSS isomer. Due to their identical mass, MS alone cannot differentiate between stereoisomers; therefore, it is almost always coupled with a chromatographic separation technique (LC-MS or SFC-MS).
Characterization: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the molecule. For Daclatasvir (C₄₀H₅₀N₈O₆), the expected exact mass of the neutral molecule is approximately 738.3853 g/mol . rjptonline.org In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 739.4. nih.gov This precise measurement helps to confirm the elemental composition. Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion (e.g., m/z 739.4) is isolated and fragmented by collision with an inert gas. The resulting fragment ions create a specific pattern that acts as a structural fingerprint. For Daclatasvir, a common and significant fragmentation is the transition from m/z 739.4 to a product ion at m/z 339.27, which can be used for specific identification. nih.gov
Quantification: For measuring the concentration of the this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where it focuses exclusively on the specific precursor-to-product ion transition (e.g., 739.4 → 339.27) for the analyte. This highly specific monitoring allows for accurate quantification even at very low concentrations and in complex biological matrices.
Table 2: Key Mass Spectrometric Parameters for Daclatasvir Analysis
| Parameter | Description | Typical Value/Observation for Daclatasvir |
|---|---|---|
| Molecular Formula | The elemental composition of the molecule. | C₄₀H₅₀N₈O₆ |
| Exact Mass | The calculated monoisotopic mass of the neutral molecule. | 738.3853 g/mol rjptonline.org |
| Ionization Mode | Method used to generate ions for MS analysis. | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the protonated molecule. | m/z 739.4 nih.gov |
| Key MS/MS Transition | A specific fragmentation used for identification and quantification (MRM). | m/z 739.4 → 339.27 nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including confirming the specific stereochemistry of the this compound.
1D NMR (¹H and ¹³C): A proton (¹H) NMR spectrum provides detailed information on the number and types of hydrogen atoms and their connectivity, through chemical shifts and spin-spin coupling. A Carbon-13 (¹³C) NMR spectrum reveals the carbon framework of the molecule. For a complex structure like Daclatasvir, these 1D spectra contain numerous signals that require careful assignment.
2D NMR (COSY, HSQC, HMBC): To definitively assign all the signals and piece together the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting the different structural fragments of the molecule.
While the NMR spectra of stereoisomers are identical in a standard achiral solvent, specific techniques can be used to differentiate them. This can involve using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the isomers. semanticscholar.org Furthermore, quantitative ¹H NMR (qNMR) can be used as a primary method for purity determination by accurately measuring the analyte concentration against a certified internal standard. rjptonline.org
Table 3: Application of NMR Techniques for this compound Analysis
| NMR Experiment | Information Provided | Relevance to this compound |
|---|---|---|
| ¹H NMR | Provides information on the proton environment, connectivity, and number of protons. | Confirms the presence of key functional groups (e.g., aromatic, aliphatic, amide protons). |
| ¹³C NMR | Details the carbon skeleton of the molecule. | Confirms the number and type of carbon atoms in the structure. |
| 2D COSY | Shows ¹H-¹H coupling correlations. | Helps establish the spin systems within the valine and pyrrolidine (B122466) moieties. |
| 2D HSQC | Shows direct ¹H-¹³C correlations (one bond). | Assigns specific protons to their directly attached carbons. |
| 2D HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Crucial for linking the biphenyl (B1667301), imidazole (B134444), and amino acid-pyrrolidine fragments. |
| qNMR | Provides absolute quantification of the compound. | Determines the purity of the this compound research sample against a standard. |
Development of Advanced Hyphenated Techniques for Comprehensive Isomer Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive approach for isomer analysis. They leverage the strengths of each individual technique in a single, integrated workflow.
For the this compound, the most powerful hyphenated techniques are Chiral LC-MS/MS and Chiral SFC-MS/MS . These approaches combine the superior resolving power of chiral chromatography with the high sensitivity and structural confirmation capabilities of tandem mass spectrometry.
In a typical Chiral LC-MS/MS or SFC-MS/MS analysis, the sample mixture is first injected into the chromatographic system. The chiral column separates the this compound from its other stereoisomers in time. As each separated isomer elutes from the column, it is directed into the mass spectrometer. The MS then ionizes the molecule and performs MS/MS analysis to confirm its identity based on its mass and specific fragmentation pattern. This combination allows for the unambiguous identification and precise quantification of the target RRSS isomer, even when it is present as a minor component in a mixture of other isomers.
Method Validation for Research Purity and Identity Determination of this compound
To ensure that an analytical method provides reliable and accurate data for determining the purity and identity of the this compound, it must be thoroughly validated. Method validation is a formal process that proves the analytical procedure is suitable for its intended purpose. The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). amsbiopharma.com
Key validation parameters for a chiral chromatographic method include:
Specificity/Selectivity: The ability of the method to separate and quantify the RRSS isomer without interference from other components, especially other stereoisomers. loesungsfabrik.de This is typically demonstrated by achieving a chromatographic resolution of greater than 1.5 between adjacent isomer peaks. scirp.org
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically required. derpharmachemica.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known amount of the isomer (spiked samples). Recoveries are typically expected to be within 98-102%.
Precision: The degree of agreement between repeated measurements of the same sample. It is assessed at two levels: repeatability (short-term) and intermediate precision (long-term, different days/analysts). The relative standard deviation (RSD) should typically be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. loesungsfabrik.de For an impurity like an unwanted isomer, the LOQ must be low enough to control it at the required specification level. A signal-to-noise ratio of 3:1 is common for LOD and 10:1 for LOQ. chromatographyonline.com
Robustness: The ability of the method to remain unaffected by small, deliberate changes in parameters like mobile phase composition, flow rate, or temperature, demonstrating its reliability for routine use. banglajol.info
Table 4: Typical Validation Parameters and Acceptance Criteria for a Chiral HPLC Method
| Validation Parameter | Purpose | Typical Acceptance Criteria for Research Use |
|---|---|---|
| Specificity | To ensure the method can distinguish the analyte from other isomers and impurities. | Baseline resolution (Rs > 1.5) between all stereoisomers. |
| Linearity | To confirm a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.99 |
| Accuracy | To demonstrate the correctness of the measurement. | Recovery within 98.0% to 102.0% |
| Precision (Repeatability & Intermediate) | To show the method's reproducibility. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Quantitation (LOQ) | To define the lowest level for reliable measurement of an unwanted isomer. | Signal-to-Noise (S/N) Ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | To prove the method's reliability under varied conditions. | System suitability parameters (e.g., resolution, tailing factor) remain within limits after minor parameter changes. |
Future Directions and Unresolved Research Questions Regarding Daclatasvir Rrss Isomer
Exploration of Undiscovered Biological Targets or Pathways Relevant to the Isomer
The primary unresolved question for the Daclatasvir (B1663022) RRSS isomer is whether it interacts with any biological targets. While it is predicted to have low affinity for the HCV NS5A protein due to its stereochemistry, it may bind to other viral or host proteins. Future research should pursue the identification of these potential off-targets. A logical starting point would be to screen the RRSS isomer against other viral proteins, particularly those from related RNA viruses, and a broad panel of human host proteins to uncover any unexpected interactions. nih.gov The metabolism of Daclatasvir is primarily mediated by the CYP3A4 enzyme, and investigating how the RRSS isomer interacts with this and other metabolic enzymes could reveal differences in metabolic stability and potential for drug-drug interactions. drugbank.comnih.gov
Novel Synthetic Methodologies for Enhanced Isomer Specificity and Yield in Research
Current synthetic routes for Daclatasvir are optimized to produce the active (S,S,S,S) isomer and minimize all other diastereomers. iosrjournals.org To enable robust biological investigation of the RRSS isomer, novel synthetic methodologies are required that can selectively produce this specific configuration in high yield and purity for research purposes.
Future synthetic strategies could involve:
Diastereoselective Synthesis: Developing reactions that preferentially form the RRSS configuration. This could be achieved by employing chiral catalysts or auxiliaries that direct the stereochemical outcome of key bond-forming steps. rijournals.comresearchgate.net
Chiral Starting Materials: Utilizing D-amino acids (such as D-proline) in place of the natural L-amino acids for specific portions of the synthesis could be a direct route to generating isomers like the RRSS variant.
Advanced Purification Techniques: While not a synthetic method, the development of more efficient large-scale chromatographic separation techniques, such as supercritical fluid chromatography (SFC) or advanced high-performance liquid chromatography (HPLC) with chiral stationary phases, is crucial for isolating specific isomers from a complex mixture. fortunejournals.comquora.com
| Synthetic Strategy | Description | Potential Advantages for RRSS Isomer Synthesis |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., metal complexes with chiral ligands) to control the stereochemistry of a reaction. | High catalytic turnover, potential for high enantiomeric and diastereomeric excess, tunable selectivity. |
| Chiral Pool Synthesis | Using readily available enantiopure natural products (e.g., D-amino acids) as starting materials. | Direct incorporation of desired stereocenters, well-established chemical transformations. |
| Substrate-Controlled Synthesis | Utilizing existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions. | Can be highly effective if the substrate has strong directing groups. |
Development of Advanced In Vitro Systems for Deeper Mechanistic Understanding of Isomer Activity
To investigate the biological activity of the Daclatasvir RRSS isomer, advanced in vitro systems are necessary. The standard HCV replicon cell culture system, which is highly effective for studying NS5A inhibitors, would be the primary tool to confirm the expected lack of activity against HCV. nih.govasm.org Beyond this, new systems are needed to explore other potential activities.
Future systems could include:
High-Throughput Cellular Screening: Testing the isomer against diverse cell lines (e.g., cancer cells, immune cells) to identify any cytotoxic or modulatory effects.
Cell-Free Binding Assays: Using purified proteins to directly measure the binding affinity of the RRSS isomer to potential targets identified through screening.
In Silico Modeling: Employing molecular dynamics simulations and computational docking to predict potential binding partners and guide experimental work. Such models can help understand how the RRSS isomer's conformation differs from the active isomer and how it might fit into different protein binding pockets. nih.govnih.govresearchgate.net
Design and Synthesis of Isomer-Specific Probes and Tools for Academic Research
Chemical probes are essential for identifying drug targets and elucidating mechanisms of action. mskcc.org Following the precedent set by the development of a biotin-labeled probe for the active (S,S) isomer, a key future direction is the design and synthesis of an RRSS-specific probe. nih.govacs.org
This would involve:
Synthesis of the RRSS Isomer: A reliable synthetic route, as discussed in section 8.2, is the first prerequisite.
Attachment of a Reporter Tag: A biotin (B1667282) molecule, fluorescent dye, or clickable chemistry handle would be covalently attached to a non-critical position on the RRSS isomer. nih.govmdpi.com
Application in Target Identification: The resulting probe could be used in pull-down assays with cell lysates to isolate and identify binding partners via mass spectrometry. Fluorescently labeled probes could be used in cellular imaging to determine subcellular localization.
The creation of isotopically labeled versions (e.g., with ¹³C or ¹⁴C) of the RRSS isomer would also be invaluable for quantitative studies, such as absorption, distribution, metabolism, and excretion (ADME) experiments in research models. nih.gov
Challenges and Opportunities in Scaling Stereoselective Synthesis for Research Purposes
Producing specific, "off-target" stereoisomers like the this compound in sufficient quantities for comprehensive research presents significant challenges. The complexity of synthesizing a molecule with four distinct stereocenters is substantial. rijournals.com
Challenges:
Analytical Complexity: Distinguishing and confirming the absolute stereochemistry of each purified isomer requires sophisticated analytical techniques, such as 2D NMR spectroscopy and X-ray crystallography.
Cost and Scalability: The reagents, catalysts, and purification methods required for stereoselective synthesis and separation are often expensive, making it difficult to scale production from the milligram to the multi-gram level needed for extensive biological studies. researchgate.netdrugdiscoverytrends.com
Opportunities:
Process Chemistry Innovation: Overcoming these challenges provides an opportunity to develop novel, more efficient, and scalable stereoselective synthetic routes and purification technologies. acs.org
Platform Technologies: The development of a robust synthetic platform for producing all possible Daclatasvir stereoisomers could serve as a valuable resource for the broader scientific community, enabling systematic investigation into the structure-activity relationships of this important chemical scaffold.
Q & A
Q. What analytical techniques are validated for distinguishing Daclatasvir RRSS Isomer from other stereoisomers?
To differentiate the RRSS isomer, researchers should employ high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (65:35 v/v) at a flow rate of 1.0 mL/min. Retention time (~2.33 minutes) and UV detection at 260 nm are critical parameters . Infrared (IR) spectroscopy (e.g., using KBr pellets) can confirm structural differences via unique absorption bands, particularly in the 1600–1700 cm⁻¹ range for carbonyl groups . Reference standards with documented CAS numbers (e.g., 1009117-94-5 for RRSS) are essential for cross-validation .
Q. How should stability studies for this compound be designed to comply with pharmacopeial standards?
Stability studies must assess degradation under varying temperatures (e.g., 25°C, 40°C), humidity (e.g., 75% RH), and light exposure. Use sealed containers stored at +5°C ±3°C to prevent moisture uptake. Analytical endpoints include monitoring impurities via HPLC, residual solvents (e.g., methanol, ethanol) via gas chromatography, and water content via Karl Fischer titration. Accelerated stability testing (e.g., 6 months at 40°C/75% RH) is recommended to predict shelf-life .
Q. What protocols ensure the purity of this compound during synthesis?
Implement orthogonal purification methods such as preparative HPLC and recrystallization. Characterize intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm stereochemical integrity. Purity criteria should include ≤0.1% total impurities, validated via peak homogeneity in chromatograms and concordance with reference spectra .
Advanced Research Questions
Q. How do pharmacogenetic factors influence the pharmacokinetic profile of this compound?
Advanced studies should evaluate polymorphisms in drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., ABCB1/P-gp). For example, ABCB1 11131CC and HNF4α CG/GG genotypes correlate with altered plasma concentrations in multivariate models. Population pharmacokinetic (PopPK) modeling can integrate covariates like age, BMI, and hematocrit to predict interindividual variability .
Q. What mechanistic insights explain the antiviral efficacy of the RRSS isomer compared to other stereoisomers?
Molecular docking and molecular dynamics simulations can elucidate binding affinities to the HCV NS5A protein. Comparative studies should measure 50% effective concentrations (EC₅₀) in replicon assays and assess resistance-associated variants (RAVs) like Y93H. Structural differences in the RRSS configuration may alter hydrogen bonding with NS5A Domain I, impacting viral replication inhibition .
Q. How can researchers optimize synthetic routes for this compound to minimize chiral inversion?
Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-coupling) to enhance stereoselectivity. Monitor reaction intermediates via chiral stationary phase HPLC. Kinetic resolution and enzymatic methods (e.g., lipase-mediated ester hydrolysis) can further reduce racemization risks. Process analytical technology (PAT) tools, such as in-line IR spectroscopy, enable real-time monitoring of stereochemical fidelity .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in isomer activity data may arise from differences in assay conditions (e.g., cell lines, serum protein binding). Validate findings using orthogonal methods like surface plasmon resonance (SPR) for binding kinetics and in vivo efficacy models .
- Experimental Reproducibility : Adhere to ICH Q2(R1) guidelines for method validation, including specificity, linearity (R² ≥0.999), and precision (%RSD <2%). Document all parameters (e.g., column lot numbers, buffer pH) to ensure cross-lab consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
